molecular formula C8H6ClF3O B8562478 4-(1-Chloro-2,2,2-trifluoroethyl)phenol

4-(1-Chloro-2,2,2-trifluoroethyl)phenol

Cat. No.: B8562478
M. Wt: 210.58 g/mol
InChI Key: CAQVBOXIHHKNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Chloro-2,2,2-trifluoroethyl)phenol (CAS 440659-07-4) is a valuable building block in synthetic organic and medicinal chemistry, particularly for the introduction of the pharmaceutically important trifluoromethyl group. This compound serves as a versatile precursor for the synthesis of various trifluoromethyl-alkylated phenols . Its primary research value lies in its reactivity, which enables key transformations under mild conditions. It is notably used in the novel synthesis of β-trifluoromethyl-tyrosine, a non-natural amino acid analog with potential applications in drug development . Furthermore, it readily participates in the generation of quinone methides, facilitating smooth reactions with nucleophiles like sodium borohydride and Grignard reagents to produce a range of ortho- and para-(1-trifluoromethyl)-alkylated phenols in high yields . The incorporation of the trifluoromethyl (CF₃) group is a cornerstone strategy in modern drug design. As reviewed in the literature, this group can dramatically improve the properties of a drug candidate, including its metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . This makes this compound a critical reagent for researchers exploring new chemical space in the development of agrochemicals, pharmaceuticals, and functional materials. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

IUPAC Name

4-(1-chloro-2,2,2-trifluoroethyl)phenol

InChI

InChI=1S/C8H6ClF3O/c9-7(8(10,11)12)5-1-3-6(13)4-2-5/h1-4,7,13H

InChI Key

CAQVBOXIHHKNCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenol Ring

2,6-Dimethyl-4-(1-chloro-2,2,2-trifluoroethyl)phenol
  • CAS : 440659-01-8
  • Molecular Formula : C₁₀H₁₀ClF₃O
  • Molecular Weight : 238.64 g/mol
  • Key Differences: Methyl groups at the 2 and 6 positions on the phenol ring increase steric hindrance and reduce ring reactivity compared to the parent compound. This modification may enhance thermal stability and alter solubility in non-polar solvents .
Benzene, 1-fluoro-4-(1-chloro-2,2,2-trifluoroethyl)
  • Molecular Formula : C₈H₅ClF₄
  • Key Differences: Replacement of the phenol hydroxyl group with fluorine eliminates hydrogen-bonding capability, reducing polarity and acidity.

Functional Group Variations

4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride
  • CAS : 2703756-58-3
  • Molecular Formula: C₈H₉ClF₃NO
  • Key Differences: Substitution of chlorine with an amino group (protonated as hydrochloride) introduces basicity and nucleophilic reactivity. This derivative is more water-soluble due to ionic character, making it suitable for pharmaceutical intermediates .
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol
  • CAS : 446-66-2
  • Molecular Formula : C₈H₆ClF₃O
  • Key Differences: The hydroxyl group is on the ethyl chain rather than the aromatic ring, resulting in lower acidity (pKa ~10–12 for aliphatic alcohols vs. ~10 for phenols). This structural change reduces resonance stabilization and alters metabolic pathways in biological systems .

Ether and Anesthetic Derivatives

Isoflurane (1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether)
  • CAS : 32778-08-8
  • Molecular Formula : C₃HCl₂F₅O
  • Key Differences: The ether linkage and difluoromethyl group enhance volatility, making it suitable as an inhaled anesthetic. Unlike phenolic compounds, isoflurane interacts with neuronal ion channels rather than undergoing acid-base reactions .
4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
  • Molecular Formula : C₈H₅ClF₃O₂
  • Key Differences : The trifluoroethoxy group introduces electron-withdrawing effects similar to the trifluoroethyl group but with greater steric bulk. This compound may exhibit unique reactivity in nucleophilic aromatic substitution reactions .

Physicochemical and Application Comparison

Compound Acidity (Relative) Solubility Key Applications Reactivity Notes
4-(1-Chloro-2,2,2-trifluoroethyl)phenol High (phenolic OH) Low in water Lab synthesis, intermediates Electrophilic substitution at ring
4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl Low (protonated amine) High (ionic) Pharma intermediates Nucleophilic reactions
Isoflurane Non-acidic High (volatile) Anesthesia Lipid solubility enhances CNS action
2,6-Dimethyl derivative Moderate Low (non-polar) Agrochemicals Steric hindrance slows reactions

Preparation Methods

Reaction Conditions

This method involves treating 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol with thionyl chloride (SOCl₂) in the presence of pyridine. The general procedure is adapted from analogous syntheses of ortho-substituted derivatives:

  • Step 1 : Dissolve 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol (10 mmol) in dry toluene (15 mL) at −5°C.

  • Step 2 : Add SOCl₂ (14 mmol) dropwise, followed by pyridine (10 mmol).

  • Step 3 : Stir at room temperature until completion (monitored by TLC).

  • Step 4 : Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Key Data :

ParameterValueReference
Yield70–75%
Reaction Temperature−5°C to 25°C
SolventToluene

Mechanistic Insights

The reaction proceeds via nucleophilic substitution, where SOCl₂ converts the hydroxyl group to a chloro substituent. Pyridine neutralizes HCl, preventing side reactions.

Friedel-Crafts Acylation Followed by Reduction and Chlorination

Synthesis of 4-(2,2,2-Trifluoroacetyl)phenol

A Friedel-Crafts acylation introduces the trifluoroacetyl group to phenol:

  • Step 1 : React phenol with trifluoroacetic anhydride in the presence of AlCl₃.

  • Step 2 : Reduce the ketone to 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol using NaBH₄ or catalytic hydrogenation.

Key Data :

ParameterValueReference
Friedel-Crafts Yield60–65%
Reduction Yield80–85%

Chlorination of the Alcohol

The alcohol intermediate is chlorinated as described in Section 2.1.

Direct Chloro-Trifluoroethylation of Phenol

Quinone Methide Intermediate Approach

A reported method for para-substituted derivatives involves generating a quinone methide intermediate:

  • Step 1 : React phenol with trifluoroacetaldehyde ethyl hemiacetal under acidic conditions.

  • Step 2 : Chlorinate the resulting 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol using SOCl₂.

Key Data :

ParameterValueReference
Overall Yield50–55%
RegioselectivityPara preference

Comparison of Methods

MethodAdvantagesLimitationsYield RangeReference
Chlorination of AlcoholHigh purity, scalableRequires precursor synthesis70–75%
Friedel-Crafts RouteModularMulti-step, moderate yields50–60%
Quinone Methide RouteDirect para functionalizationSensitive conditions50–55%

Challenges and Optimizations

  • Regioselectivity : Achieving para substitution requires careful control of reaction conditions (e.g., Lewis acid catalysts in Friedel-Crafts).

  • Purification : Column chromatography or recrystallization is essential due to byproducts.

  • Scalability : Thionyl chloride reactions are exothermic; temperature control is critical for industrial applications .

Q & A

Q. What synthetic strategies are effective for preparing 4-(1-chloro-2,2,2-trifluoroethyl)phenol?

A robust approach involves the Julia olefination method using stable sulfone intermediates. For example, 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole, derived from benzothiazole-2-thiol and halothane, can react with aldehydes under mild conditions to yield trifluoroalkylidene derivatives . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical for minimizing side products like over-reduced or dimerized species.

Q. How can the structure of this compound be confirmed experimentally?

  • Single-crystal X-ray diffraction : Resolve bond angles and spatial arrangement of substituents (e.g., C-Cl and CF₃ groups) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to identify aromatic protons (δ ~6.8–7.5 ppm) and trifluoroethyl signals (¹⁹F NMR: δ ~-60 to -70 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 240.5) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound?

  • Melting point : ~107°C (analogous sulfone intermediates) .
  • Solubility : Hydrophobic (soluble in DCM, THF; sparingly in water).
  • Stability : Susceptible to hydrolysis under basic conditions due to the C-Cl bond. Store anhydrously at -20°C .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Stereoselective synthesis requires chiral auxiliaries or catalysts. For example, asymmetric hydrogenation of prochiral intermediates using Ru-BINAP complexes can yield enantiomerically enriched products. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. The electron-withdrawing CF₃ group polarizes the C-Cl bond, increasing susceptibility to nucleophilic attack (e.g., SN2 mechanisms) .

Q. How can byproducts be minimized in large-scale synthesis?

  • Process optimization : Use flow chemistry to enhance mixing and heat transfer, reducing side reactions like dimerization .
  • Chromatographic monitoring : Employ HPLC-MS to detect impurities (e.g., dehalogenated or oxidized derivatives) early .

Q. What are the challenges in crystallizing this compound for structural studies?

The compound’s hydrophobicity and flexible trifluoroethyl group complicate crystal formation. Use slow vapor diffusion (e.g., hexane/EtOAc) and seeding techniques. For X-ray analysis, collect data at 100 K to mitigate thermal motion artifacts .

Methodological Notes

  • Contradictions in evidence : While emphasizes sulfone-based synthesis, lists alternative intermediates like thiophene derivatives. Researchers should validate routes based on substrate compatibility .
  • Safety : The compound may release toxic HCl/Cl⁻ under decomposition. Use fume hoods and personal protective equipment (PPE) .

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